Tert-butyl (2S)-5-hydroxy-6-[[(5S)-2-hydroxy-6-[(2-methylpropan-2-yl)oxy]-6-oxo-5-(phenylmethoxycarbonylamino)hexyl]-[(5S)-6-[(2-methylpropan-2-yl)oxy]-6-oxo-5-(phenylmethoxycarbonylamino)hexyl]amino]-2-(phenylmethoxycarbonylamino)hexanoate
Tert-butyl (2S)-5-hydroxy-6-[[(5S)-2-hydroxy-6-[(2-methylpropan-2-yl)oxy]-6-oxo-5-(phenylmethoxycarbonylamino)hexyl]-[(5S)-6-[(2-methylpropan-2-yl)oxy]-6-oxo-5-(phenylmethoxycarbonylamino)hexyl]amino]-2-(phenylmethoxycarbonylamino)hexanoate
Brand Name:
Vulcanchem
CAS No.:
204074-53-3
VCID:
VC0032963
InChI:
InChI=1S/C54H78N4O14/c1-52(2,3)70-46(61)43(55-49(64)67-35-38-21-13-10-14-22-38)27-19-20-32-58(33-41(59)28-30-44(47(62)71-53(4,5)6)56-50(65)68-36-39-23-15-11-16-24-39)34-42(60)29-31-45(48(63)72-54(7,8)9)57-51(66)69-37-40-25-17-12-18-26-40/h10-18,21-26,41-45,59-60H,19-20,27-37H2,1-9H3,(H,55,64)(H,56,65)(H,57,66)/t41?,42?,43-,44-,45-/m0/s1
SMILES:
CC(C)(C)OC(=O)C(CCCCN(CC(CCC(C(=O)OC(C)(C)C)NC(=O)OCC1=CC=CC=C1)O)CC(CCC(C(=O)OC(C)(C)C)NC(=O)OCC2=CC=CC=C2)O)NC(=O)OCC3=CC=CC=C3
Molecular Formula:
C54H78N4O14
Molecular Weight:
1007.2 g/mol
Tert-butyl (2S)-5-hydroxy-6-[[(5S)-2-hydroxy-6-[(2-methylpropan-2-yl)oxy]-6-oxo-5-(phenylmethoxycarbonylamino)hexyl]-[(5S)-6-[(2-methylpropan-2-yl)oxy]-6-oxo-5-(phenylmethoxycarbonylamino)hexyl]amino]-2-(phenylmethoxycarbonylamino)hexanoate
CAS No.: 204074-53-3
Reference Standards
VCID: VC0032963
Molecular Formula: C54H78N4O14
Molecular Weight: 1007.2 g/mol
CAS No. | 204074-53-3 |
---|---|
Product Name | Tert-butyl (2S)-5-hydroxy-6-[[(5S)-2-hydroxy-6-[(2-methylpropan-2-yl)oxy]-6-oxo-5-(phenylmethoxycarbonylamino)hexyl]-[(5S)-6-[(2-methylpropan-2-yl)oxy]-6-oxo-5-(phenylmethoxycarbonylamino)hexyl]amino]-2-(phenylmethoxycarbonylamino)hexanoate |
Molecular Formula | C54H78N4O14 |
Molecular Weight | 1007.2 g/mol |
IUPAC Name | tert-butyl (2S)-5-hydroxy-6-[[(5S)-2-hydroxy-6-[(2-methylpropan-2-yl)oxy]-6-oxo-5-(phenylmethoxycarbonylamino)hexyl]-[(5S)-6-[(2-methylpropan-2-yl)oxy]-6-oxo-5-(phenylmethoxycarbonylamino)hexyl]amino]-2-(phenylmethoxycarbonylamino)hexanoate |
Standard InChI | InChI=1S/C54H78N4O14/c1-52(2,3)70-46(61)43(55-49(64)67-35-38-21-13-10-14-22-38)27-19-20-32-58(33-41(59)28-30-44(47(62)71-53(4,5)6)56-50(65)68-36-39-23-15-11-16-24-39)34-42(60)29-31-45(48(63)72-54(7,8)9)57-51(66)69-37-40-25-17-12-18-26-40/h10-18,21-26,41-45,59-60H,19-20,27-37H2,1-9H3,(H,55,64)(H,56,65)(H,57,66)/t41?,42?,43-,44-,45-/m0/s1 |
Standard InChIKey | PVQRVNYFTBYVLN-QFCFMUGPSA-N |
Isomeric SMILES | CC(C)(C)OC(=O)[C@H](CCCCN(CC(CC[C@@H](C(=O)OC(C)(C)C)NC(=O)OCC1=CC=CC=C1)O)CC(CC[C@@H](C(=O)OC(C)(C)C)NC(=O)OCC2=CC=CC=C2)O)NC(=O)OCC3=CC=CC=C3 |
SMILES | CC(C)(C)OC(=O)C(CCCCN(CC(CCC(C(=O)OC(C)(C)C)NC(=O)OCC1=CC=CC=C1)O)CC(CCC(C(=O)OC(C)(C)C)NC(=O)OCC2=CC=CC=C2)O)NC(=O)OCC3=CC=CC=C3 |
Canonical SMILES | CC(C)(C)OC(=O)C(CCCCN(CC(CCC(C(=O)OC(C)(C)C)NC(=O)OCC1=CC=CC=C1)O)CC(CCC(C(=O)OC(C)(C)C)NC(=O)OCC2=CC=CC=C2)O)NC(=O)OCC3=CC=CC=C3 |
Synonyms | (5S,15S)-5,15-Bis[(1,1-dimethylethoxy)carbonyl]-10-[(5S)-6-(1,1-dimethylethoxy)-6-oxo-5-[[(phenylmethoxy)carbonyl]amino]hexyl]-8,12-dihydroxy-3-oxo-1-phenyl-2-oxa-4,10,16-triazaheptadecan-17-oic Acid Phenylmethyl Ester |
PubChem Compound | 10909251 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume